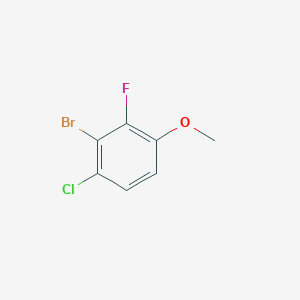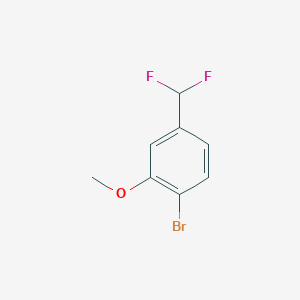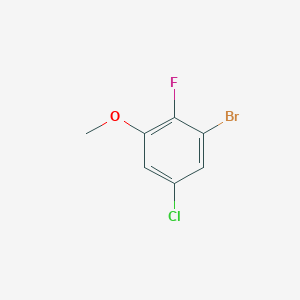
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy substituents on a benzene ring. It is a polyhalogenated benzene derivative, which makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-fluoro-4-methoxybenzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 1-bromo-2-chloro-4-fluorobenzene with sodium methoxide. This reaction proceeds under mild conditions and provides good yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, including halogenation and methoxylation reactions. The process often starts with commercially available fluoroarenes, which undergo sequential halogenation and substitution reactions to introduce the bromine, chlorine, and methoxy groups .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be introduced via nucleophilic aromatic substitution with sodium methoxide.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as bromination and chlorination.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for introducing the methoxy group.
Electrophilic Aromatic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride, is used for halogenation reactions.
Major Products Formed
Nucleophilic Substitution: The major product is this compound.
Electrophilic Aromatic Substitution: Depending on the reaction conditions, various polyhalogenated benzene derivatives can be formed.
Applications De Recherche Scientifique
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-chloro-3-fluoro-4-methoxybenzene involves its participation in nucleophilic and electrophilic aromatic substitution reactions. In nucleophilic substitution, the methoxy group is introduced by the attack of a nucleophile (sodium methoxide) on the aromatic ring, followed by the elimination of a leaving group (fluorine) . In electrophilic substitution, the aromatic ring undergoes attack by an electrophile (e.g., bromine cation), forming a positively charged intermediate, which then loses a proton to restore aromaticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: This compound is similar in structure but lacks the methoxy group.
2-Bromo-4-fluoro-1-iodobenzene: This compound has an iodine substituent instead of chlorine and methoxy groups.
Uniqueness
2-Bromo-1-chloro-3-fluoro-4-methoxybenzene is unique due to the presence of multiple halogen substituents and a methoxy group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-bromo-1-chloro-3-fluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKCBAILKVXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol](/img/structure/B7961470.png)
![2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine](/img/structure/B7961475.png)












